![molecular formula C20H23N3O3 B2862151 1-(4-Methoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203257-11-7](/img/structure/B2862151.png)
1-(4-Methoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
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Description
1-(4-Methoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a urea derivative that has been synthesized using various methods and has shown promising results in various studies.
Scientific Research Applications
Novel Urea and Bis-Urea Primaquine Derivatives: Biological Evaluation
Perković et al. (2016) synthesized novel compounds with urea functionalities, exhibiting significant antiproliferative effects against cancer cell lines. One compound, 3j, demonstrated notable antimicrobial activity. This research suggests the potential of urea derivatives in developing treatments for breast carcinoma and antimicrobial agents Perković et al., 2016.
Isoquinoline and Quinazoline Urea Analogues as Adenosine A(3) Receptor Antagonists
Van Muijlwijk-Koezen et al. (2000) studied isoquinoline and quinazoline urea derivatives as human adenosine A(3) receptor antagonists. These compounds exhibited potential in modulating adenosine receptor activities, useful in treating various diseases Van Muijlwijk-Koezen et al., 2000.
Synthesis of 1-Methoxy-3,4-Dihydropyrimidin-2(1H)-ones: Biginelli-Type Synthesis
Kolosov et al. (2015) explored the synthesis of novel 1-methoxy-3,4-dihydropyrimidin-2(1H)-ones, indicating the versatility of methoxy and urea derivatives in synthesizing complex organic compounds Kolosov et al., 2015.
Synthesis of Tetrahydroisoquinolines: Asymmetric Synthesis
Bentley et al. (2011) demonstrated the asymmetric synthesis of tetrahydroisoquinoline alkaloids using lithium N-phenyl-N-(α-methylbenzyl)amide. This method could be crucial in developing new pharmaceuticals, particularly in neurology Bentley et al., 2011.
Methoxy-Substituted 3-Formyl-2-Phenylindoles: Inhibition of Tubulin Polymerization
Gastpar et al. (1998) investigated methoxy-substituted indoles for their ability to inhibit tubulin polymerization, suggesting their potential use in cancer therapy due to their effect on cell division Gastpar et al., 1998.
Cyclization of O-Acylphenylacetic Acids to 1-Aryl-3-Hydroxyisoquinolines
Nowicki and Fabrycy (1976) demonstrated the synthesis of 1-aryl-3-hydroxyisoquinolines from methyl o-acylphenylacetates, providing insights into the synthesis of complex heterocyclic compounds Nowicki and Fabrycy, 1976.
Novel Fluorophore: 6-Methoxy-4-Quinolone
Hirano et al. (2004) described 6-Methoxy-4-quinolone as a novel fluorophore with stable and strong fluorescence in a wide pH range. Its potential as a fluorescent labeling reagent in biomedical analysis is significant Hirano et al., 2004.
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-3-19(24)23-12-4-5-14-6-7-16(13-18(14)23)22-20(25)21-15-8-10-17(26-2)11-9-15/h6-11,13H,3-5,12H2,1-2H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIMCPRRRWEBRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea |
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